Cas no 1980044-89-0 (1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate)

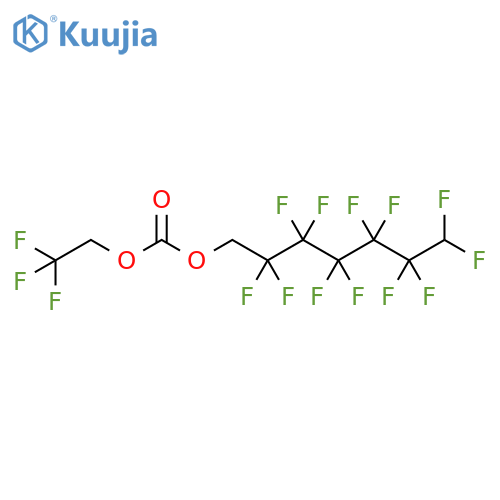

1980044-89-0 structure

商品名:1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate

CAS番号:1980044-89-0

MF:C10H5F15O3

メガワット:458.12095618248

MDL:MFCD28334334

CID:4632506

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate 化学的及び物理的性質

名前と識別子

-

- 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate

- Carbonic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,2-trifluoroethyl ester

-

- MDL: MFCD28334334

- インチ: 1S/C10H5F15O3/c11-3(12)7(18,19)9(22,23)10(24,25)8(20,21)5(13,14)1-27-4(26)28-2-6(15,16)17/h3H,1-2H2

- InChIKey: YGRBGUHQAHQHNF-UHFFFAOYSA-N

- ほほえんだ: C(OCC(F)(F)F)(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN8621058-25g |

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl(2,2 |

1980044-89-0 | 2-trifluoroethyl)carbonate | 25g |

RMB 10052.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593422-25g |

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl (2,2,2-trifluoroethyl) carbonate |

1980044-89-0 | 98% | 25g |

¥16334 | 2023-04-09 | |

| Apollo Scientific | PC450341-25g |

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate |

1980044-89-0 | 25g |

£1050.00 | 2023-09-02 |

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1980044-89-0 (1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 4964-69-6(5-Chloroquinaldine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量